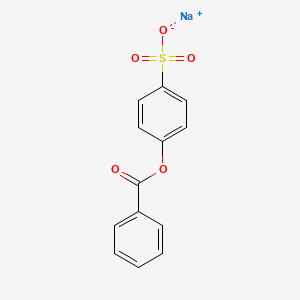

Sodium benzoyloxybenzene-4-sulfonate

Description

Sodium benzoyloxybenzene-4-sulfonate is a sulfonate salt characterized by a benzoyloxy (-OCOC₆H₅) substituent at the para position of a benzene ring, with a sulfonate (-SO₃⁻Na⁺) group. This structure imparts unique physicochemical properties, including moderate water solubility (due to the hydrophilic sulfonate group) and enhanced lipophilicity from the benzoyloxy moiety. It is primarily utilized in organic synthesis as a reactive intermediate or surfactant, though its applications are less documented compared to structurally analogous sulfonates like sodium 4-methoxybenzenesulfonate or sodium 4-isopropoxybenzenesulfonate .

Properties

CAS No. |

66531-87-1 |

|---|---|

Molecular Formula |

C13H9NaO5S |

Molecular Weight |

300.26 g/mol |

IUPAC Name |

sodium;4-benzoyloxybenzenesulfonate |

InChI |

InChI=1S/C13H10O5S.Na/c14-13(10-4-2-1-3-5-10)18-11-6-8-12(9-7-11)19(15,16)17;/h1-9H,(H,15,16,17);/q;+1/p-1 |

InChI Key |

OVONNAXAHAIEDF-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)S(=O)(=O)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium benzoyloxybenzene-4-sulfonate can be synthesized through the sulfonation of benzoyloxybenzene. The reaction typically involves the use of sulfur trioxide (SO3) or chlorosulfonic acid (ClSO3H) as sulfonating agents. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the sulfonate group at the para position of the benzene ring.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale sulfonation reactors where benzoyloxybenzene is treated with sulfur trioxide or chlorosulfonic acid. The reaction mixture is then neutralized with sodium hydroxide (NaOH) to form the sodium salt. The product is purified through crystallization or other separation techniques to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: Sodium benzoyloxybenzene-4-sulfonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonate group to a sulfinate or thiol group.

Substitution: The sulfonate group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed:

Oxidation: Sulfone derivatives.

Reduction: Sulfinate or thiol derivatives.

Substitution: Various substituted benzoyloxybenzene derivatives.

Scientific Research Applications

Sodium benzoyloxybenzene-4-sulfonate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of sulfonated aromatic compounds.

Biology: The compound is used in biochemical assays and as a surfactant in various biological experiments.

Industry: this compound is used in the production of detergents, emulsifiers, and other surfactant-based products.

Mechanism of Action

The mechanism of action of sodium benzoyloxybenzene-4-sulfonate involves its interaction with molecular targets through its sulfonate group. The sulfonate group can form strong ionic interactions with positively charged sites on proteins and other biomolecules. This interaction can alter the structure and function of the target molecules, leading to various biological effects. The compound can also act as a surfactant, reducing surface tension and enhancing the solubility of hydrophobic substances.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares sodium benzoyloxybenzene-4-sulfonate with structurally related sulfonate salts, focusing on substituent effects, spectroscopic behavior, thermal stability, and industrial relevance.

Substituent Effects on Physicochemical Properties

- Solubility : The benzoyloxy group reduces water solubility compared to smaller substituents like methoxy, as observed in sodium 4-methoxybenzenesulfonate’s high solubility .

- Reactivity : The ester group in this compound renders it prone to hydrolysis under acidic or basic conditions, unlike ether-linked methoxy or isopropoxy derivatives .

Spectroscopic Behavior

- IR Spectroscopy : Sulfonate groups in all compounds exhibit strong S=O stretching vibrations near 1180–1250 cm⁻¹. The benzoyloxy group introduces additional C=O stretches (~1720 cm⁻¹), absent in methoxy derivatives .

- NMR Spectroscopy : The electron-withdrawing benzoyloxy group deshields aromatic protons in this compound, causing downfield shifts compared to methoxy-substituted analogs .

Thermal Stability

- Sodium 4-methoxybenzenesulfonate demonstrates higher thermal stability (decomposition above 250°C) due to the robust ether linkage, whereas this compound likely degrades at lower temperatures (200–250°C) due to ester bond cleavage .

- Sodium 4-isopropoxybenzenesulfonate shows intermediate stability, with decomposition onset near 220°C .

Research Findings and Data Trends

- Structural Conformation : Crystallographic data for sodium 4-methoxybenzenesulfonate derivatives (e.g., torsion angles in ) indicate planar aromatic rings, which enhance stability. The benzoyloxy group may introduce steric hindrance, altering packing efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.